molecular formula C16H20N4O2 B2717801 N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide CAS No. 384815-49-0

N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide

Cat. No.: B2717801
CAS No.: 384815-49-0
M. Wt: 300.362
InChI Key: RNKWZDJOLKOQMW-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a synthetic organic compound characterized by the presence of a phenyl ring substituted with two methyl groups, an imidazole ring, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide typically involves a multi-step process:

    Formation of the imidazole derivative: The starting material, 1H-imidazole, is alkylated with 3-bromopropylamine under basic conditions to yield 3-(1H-imidazol-1-yl)propylamine.

    Amidation reaction: The 3-(1H-imidazol-1-yl)propylamine is then reacted with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired ethanediamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the phenyl ring and ethanediamide backbone contribute to binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-N’-[2-(1H-imidazol-1-yl)ethyl]ethanediamide
  • N-(3,5-dimethylphenyl)-N’-[4-(1H-imidazol-1-yl)butyl]ethanediamide

Uniqueness

N-(3,5-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide is unique due to its specific substitution pattern and the length of the alkyl chain linking the imidazole ring to the ethanediamide backbone. This structural uniqueness can result in distinct biological activities and physicochemical properties compared to similar compounds.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-8-13(2)10-14(9-12)19-16(22)15(21)18-4-3-6-20-7-5-17-11-20/h5,7-11H,3-4,6H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKWZDJOLKOQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCCN2C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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